molecular formula C14H28BrNO B562335 N,N-DIMETHYL-N-(1-HEXYL)-N-(2-[METHACRYLOYL]ETHYL)AMMONIUM BROMIDE CAS No. 107451-16-1

N,N-DIMETHYL-N-(1-HEXYL)-N-(2-[METHACRYLOYL]ETHYL)AMMONIUM BROMIDE

Cat. No. B562335
CAS RN: 107451-16-1
M. Wt: 306.288
InChI Key: NAVYADWLAOVFTL-UHFFFAOYSA-M
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Description

“N,N-DIMETHYL-N-(1-HEXYL)-N-(2-[METHACRYLOYL]ETHYL)AMMONIUM BROMIDE” is a complex organic compound. It is an alkyl halide, a class of compounds in which one or more hydrogen atoms in an alkane have been replaced by halogen atoms . This compound specifically has a bromine atom as the halogen .


Synthesis Analysis

The synthesis of such compounds often involves the use of Grignard reagents, which have a formula RMgX where X is a halogen, and R is an alkyl or aryl group . The halogenoalkane is heated with a concentrated solution of ammonia in ethanol . The reaction is carried out in a sealed tube . This process results in a mixture of amines formed together with their salts .


Molecular Structure Analysis

The molecular structure of this compound involves a nitrogen atom to which three alkyl groups are attached . These alkyl groups include a dimethyl group, a hexyl group, and a 2-[methacryloyl]ethyl group .


Chemical Reactions Analysis

The chemical reactions involving this compound are complex and sequential . The reaction doesn’t stop at a primary amine. The ethylamine also reacts with bromoethane - in the same two stages as before . In the first stage, a salt is formed . There is then the possibility of a reversible reaction between this salt and excess ammonia in the mixture .


Physical And Chemical Properties Analysis

As an alkyl halide, this compound shares a single bond between the carbon and halogen atoms . The chemical reactivity of alkyl halides is frequently discussed using alkyl halide classifications to help discern patterns and trends .

Mechanism of Action

The mechanism of action involves a series of reactions with ammonia . The ammonia removes a hydrogen ion from the ethylammonium ion to leave a primary amine - ethylamine . The more ammonia there is in the mixture, the more the forward reaction is favored .

properties

CAS RN

107451-16-1

Molecular Formula

C14H28BrNO

Molecular Weight

306.288

IUPAC Name

hexyl-dimethyl-(4-methyl-3-oxopent-4-enyl)azanium;bromide

InChI

InChI=1S/C14H28NO.BrH/c1-6-7-8-9-11-15(4,5)12-10-14(16)13(2)3;/h2,6-12H2,1,3-5H3;1H/q+1;/p-1

InChI Key

NAVYADWLAOVFTL-UHFFFAOYSA-M

SMILES

CCCCCC[N+](C)(C)CCC(=O)C(=C)C.[Br-]

Origin of Product

United States

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